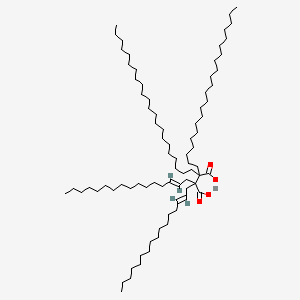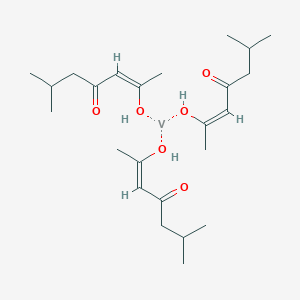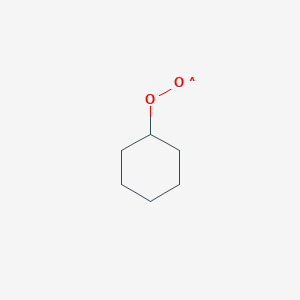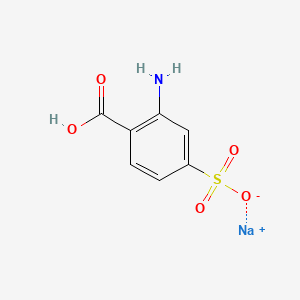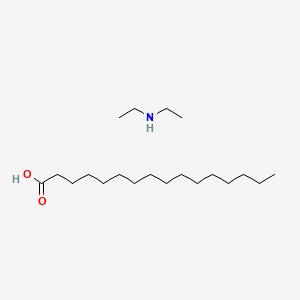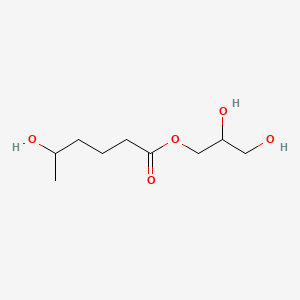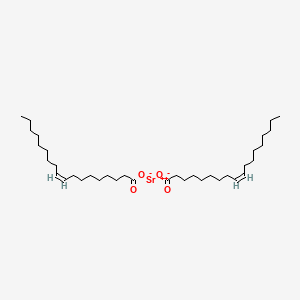
2-Ethoxyethyl hydrogen carbonate, magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl hydrogen carbonate, magnesium salt is a chemical compound with the molecular formula C10H20MgO8 and a molecular weight of 292.57 g/mol . It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethoxyethyl hydrogen carbonate, magnesium salt typically involves the reaction of magnesium carbonate with 2-ethoxyethanol and carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows: [ \text{MgCO}_3 + 2 \text{C}_4\text{H}9\text{O}3 \text{C} \rightarrow \text{C}{10}\text{H}{20}\text{MgO}_8 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistency and quality. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl hydrogen carbonate, magnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced magnesium compounds.
Substitution: The compound can participate in substitution reactions where the ethoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide derivatives, while reduction can produce magnesium hydrides .
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl hydrogen carbonate, magnesium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl hydrogen carbonate, magnesium salt involves its interaction with various molecular targets and pathways. Magnesium ions (Mg2+) play a crucial role in regulating enzymatic reactions, maintaining physiological functions, and acting as natural calcium antagonists . The compound’s effects are mediated through its ability to modulate neurotransmitter action, increase ATP production, and reduce neuronal excitotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium carbonate
- Magnesium oxide
- Magnesium hydroxide
Uniqueness
2-Ethoxyethyl hydrogen carbonate, magnesium salt is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other magnesium compounds. Its ethoxyethyl group enhances its solubility and reactivity in various chemical and biological systems .
Eigenschaften
CAS-Nummer |
97552-55-1 |
|---|---|
Molekularformel |
C10H18MgO8 |
Molekulargewicht |
290.55 g/mol |
IUPAC-Name |
magnesium;2-ethoxyethyl carbonate |
InChI |
InChI=1S/2C5H10O4.Mg/c2*1-2-8-3-4-9-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
PLUIIVAYOYSYKD-UHFFFAOYSA-L |
Kanonische SMILES |
CCOCCOC(=O)[O-].CCOCCOC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


